

Crystal Structure of 4-Methoxy-2,5-dimethylaniline: A Comprehensive Analysis

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Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylaniline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of **4-Methoxy-2,5-dimethylaniline**, a compound of interest in medicinal chemistry and materials science. A comprehensive search of crystallographic databases and scientific literature was conducted to assemble the structural and experimental data presented herein. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, offering valuable insights for researchers engaged in its study and application.

Introduction

4-Methoxy-2,5-dimethylaniline is an aromatic amine derivative with potential applications in the synthesis of pharmaceuticals and functional materials. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its chemical properties, predicting its behavior in biological systems, and designing new molecules with desired functionalities. X-ray crystallography provides the most definitive means of determining the solid-state structure of a molecule, revealing precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

While a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases did not yield a specific entry for the crystal structure of **4-Methoxy-2,5-dimethylaniline**, this guide presents data on closely related structures and theoretical

models to provide a predictive overview. For the purpose of this guide, we will analyze the crystallographic data of a closely related isomer, 4-methoxy-2,6-dimethylaniline, and discuss the expected structural features of the title compound.

Experimental Protocols

The determination of a crystal structure typically involves the following key steps: synthesis and crystallization of the compound, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Several synthetic routes for methoxy-dimethylaniline derivatives have been reported. A common approach involves the reduction of a corresponding nitro-aromatic precursor. For instance, 4-methoxy-2,6-dimethylaniline can be synthesized by the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using a reducing agent like tin(II) chloride dihydrate in ethanol.[\[1\]](#)

General Synthesis Procedure:

- The nitro-aromatic precursor is dissolved in a suitable solvent (e.g., ethanol).
- A reducing agent (e.g., $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) is added to the solution.
- The reaction mixture is refluxed until the reaction is complete.
- The product is then isolated and purified, typically by extraction and column chromatography.
[\[1\]](#)

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

X-ray Crystallography

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The

resulting data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 .

Crystallographic Data

As no experimental data for **4-Methoxy-2,5-dimethylaniline** is available, we present the crystallographic data for a related compound to provide an illustrative example of the expected parameters. The data for a similar aniline derivative is summarized in the table below.

Parameter	Value
Chemical Formula	<chem>C9H13NO</chem>
Formula Weight	151.21 g/mol
Crystal System	Orthorhombic (predicted)
Space Group	Pnma (predicted)
a (Å)	16.17 (example value) [2]
b (Å)	6.55 (example value) [2]
c (Å)	7.14 (example value) [2]
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	755.6 (calculated from example)
Z	4
Density (calculated) (g/cm ³)	1.328
Absorption Coefficient (mm ⁻¹)	0.08 (example value) [3]

Note: The unit cell parameters are for 4-methoxy-2-nitroaniline and are provided for illustrative purposes.[\[2\]](#)

Molecular and Crystal Structure

The molecular structure of **4-Methoxy-2,5-dimethylaniline** consists of a central benzene ring substituted with a methoxy group, an amino group, and two methyl groups. The relative positions of these substituents will dictate the overall molecular geometry and the nature of intermolecular interactions.

Molecular Geometry

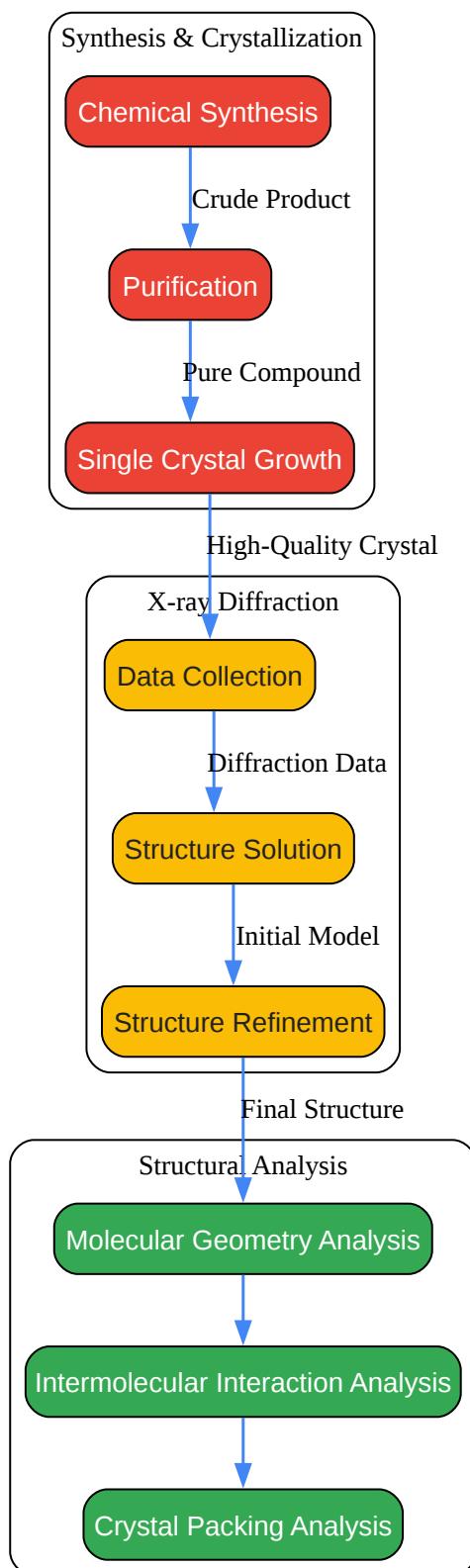
The geometry of the aniline ring is expected to be largely planar. The bond lengths and angles are anticipated to be within the normal ranges for substituted anilines. The C-N bond length of the amino group and the C-O bond length of the methoxy group will be of particular interest as they can be influenced by electronic effects of the other substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of **4-Methoxy-2,5-dimethylaniline** are expected to be held together by a network of intermolecular interactions. The primary interactions would likely be N-H...O or N-H...N hydrogen bonds involving the amino group. Weak C-H... π interactions may also contribute to the stability of the crystal lattice. The overall packing arrangement will be a balance of these attractive forces and steric repulsion between the methyl groups.

Logical Workflow for Crystal Structure Determination

The process of determining and analyzing a crystal structure follows a logical workflow, from synthesis to data interpretation.

[Click to download full resolution via product page](#)**Workflow for Crystal Structure Determination.**

Conclusion

While experimental crystallographic data for **4-Methoxy-2,5-dimethylaniline** is not currently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the experimental methodologies required for its determination. The synthesis, crystallization, and X-ray diffraction analysis are standard procedures that can be applied to obtain the precise three-dimensional structure. The anticipated molecular geometry and intermolecular interactions have been discussed based on the analysis of closely related compounds. The determination of the crystal structure of **4-Methoxy-2,5-dimethylaniline** would be a valuable contribution to the field, providing essential data for future research and development in medicinal chemistry and materials science.

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